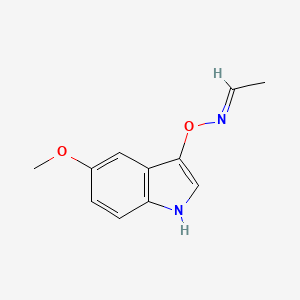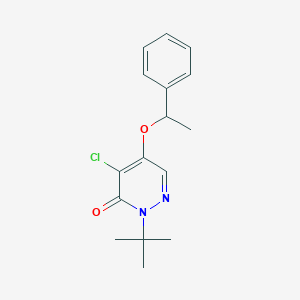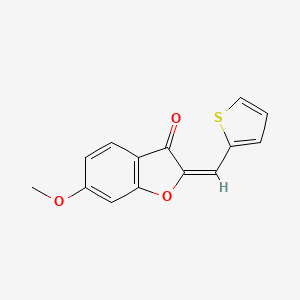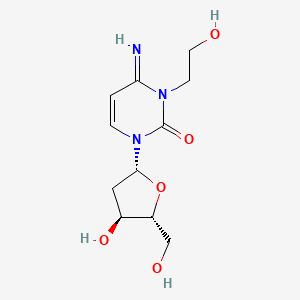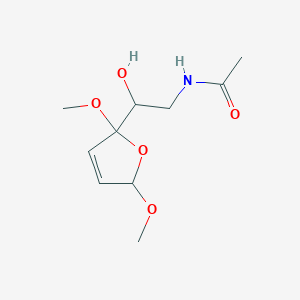
N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide is a synthetic organic compound that features a furan ring substituted with methoxy groups and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide typically involves the following steps:
Formation of 2,5-Dimethoxy-2,5-dihydrofuran: This intermediate is synthesized from furan and methanol in the presence of a catalyst such as ammonium bromide.
Hydroxyethylation: The 2,5-dimethoxy-2,5-dihydrofuran is then reacted with an appropriate hydroxyethylating agent under basic conditions to introduce the hydroxyethyl group.
Acetylation: Finally, the hydroxyethyl intermediate is acetylated using acetic anhydride or acetyl chloride in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-2,5-dihydrofuran: A precursor in the synthesis of the target compound.
2,5-Dimethoxytetrahydrofuran: A related compound with similar structural features.
2,5-Dimethoxy-3-tetrahydrofuran: Another structurally similar compound.
Uniqueness
N-(2-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)-2-hydroxyethyl)acetamide is unique due to the presence of both the furan ring and the acetamide moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed with simpler analogs.
Properties
CAS No. |
62130-09-0 |
|---|---|
Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxy-2H-furan-5-yl)-2-hydroxyethyl]acetamide |
InChI |
InChI=1S/C10H17NO5/c1-7(12)11-6-8(13)10(15-3)5-4-9(14-2)16-10/h4-5,8-9,13H,6H2,1-3H3,(H,11,12) |
InChI Key |
UKLZEBSTQKNANW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1(C=CC(O1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)
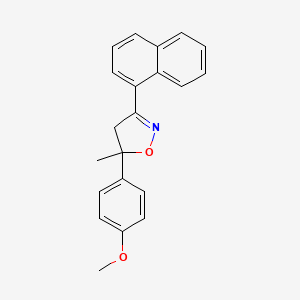
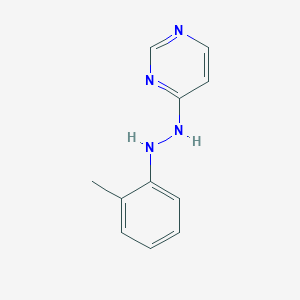
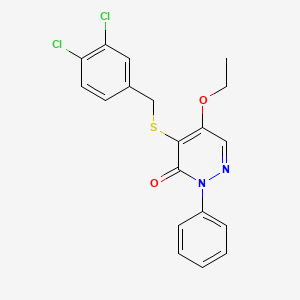
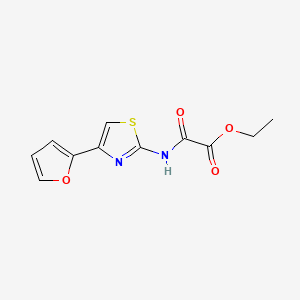

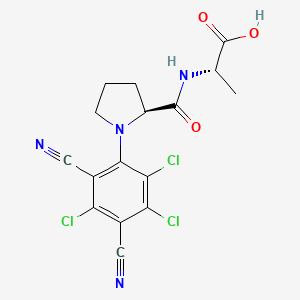
![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)
